

An In-depth Technical Guide to (R)-I-BET762 Carboxylic Acid

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Compound of Interest

Compound Name: (R)-I-BET762 carboxylic acid

Cat. No.: B15621404

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Abstract

(R)-I-BET762 carboxylic acid is a key chemical entity in the field of epigenetic research and drug development, particularly in the domain of targeted protein degradation. As the R-enantiomer of I-BET762 carboxylic acid, it serves as a high-affinity ligand for the bromodomain and extra-terminal domain (BET) family of proteins, with a notable inhibitory activity against BRD4. This technical guide provides a comprehensive overview of **(R)-I-BET762 carboxylic acid**, including its chemical properties, mechanism of action, and its role as a "warhead" in Proteolysis Targeting Chimeras (PROTACs). This document synthesizes available data on its biological activity, outlines relevant experimental protocols, and visualizes the associated signaling pathways to support ongoing research and development efforts.

Introduction

Epigenetic modifications are pivotal in regulating gene expression, and their dysregulation is a hallmark of numerous diseases, including cancer. The Bromodomain and Extra-Terminal domain (BET) family of proteins (BRD2, BRD3, BRD4, and BRDT) are critical epigenetic "readers" that recognize acetylated lysine residues on histones, thereby recruiting transcriptional machinery to specific gene loci. Inhibition of BET proteins has emerged as a promising therapeutic strategy.

I-BET762 (also known as Molibresib or GSK525762) is a potent pan-BET inhibitor that has been evaluated in clinical trials. **(R)-I-BET762 carboxylic acid** is a derivative of this compound, featuring a carboxylic acid moiety that enables its conjugation to E3 ligase ligands to form PROTACs. These heterobifunctional molecules are designed to induce the targeted degradation of BET proteins, offering a distinct and potentially more efficacious mechanism of action compared to simple inhibition.

Chemical and Physical Properties

(R)-I-BET762 carboxylic acid is the R-enantiomer of 2-((6-(4-chlorophenyl)-8-methoxy-1-methyl-4H-[1][2][3]triazolo[4,3-a][1][3]benzodiazepin-4-yl)acetic acid). The introduction of the carboxylic acid provides a crucial handle for chemical modification, particularly for the synthesis of PROTACs.

Property	Value
IUPAC Name	2-[(4R)-6-(4-chlorophenyl)-8-methoxy-1-methyl-4H-[1][2][3]triazolo[4,3-a][1][3]benzodiazepin-4-yl]acetic acid
Synonyms	(R)-Molibresib carboxylic acid; (R)-GSK525762A carboxylic acid; (R)-PROTAC BRD4-binding moiety 2
Molecular Formula	C ₂₀ H ₁₇ ClN ₄ O ₃
Molecular Weight	396.83 g/mol
Appearance	Solid powder
Solubility	Soluble in DMSO

Mechanism of Action and Biological Activity

BET Inhibition

As a derivative of I-BET762, **(R)-I-BET762 carboxylic acid** functions by competitively binding to the acetyl-lysine binding pockets of BET bromodomains. This prevents the interaction between BET proteins and acetylated histones, thereby disrupting the recruitment of

transcriptional regulators and elongation factors to chromatin. The primary consequence of this inhibition is the downregulation of key oncogenes and pro-inflammatory genes.

Quantitative Biological Data

While specific quantitative data for the (R)-enantiomer is not extensively available in the public domain, the racemic mixture of I-BET762 carboxylic acid has been reported to be a BRD4 inhibitor with a pIC₅₀ of 5.1[4][5][6]. This corresponds to an IC₅₀ value in the micromolar range. It is important to note that the parent compound, I-BET762, exhibits high affinity for multiple BET family members.

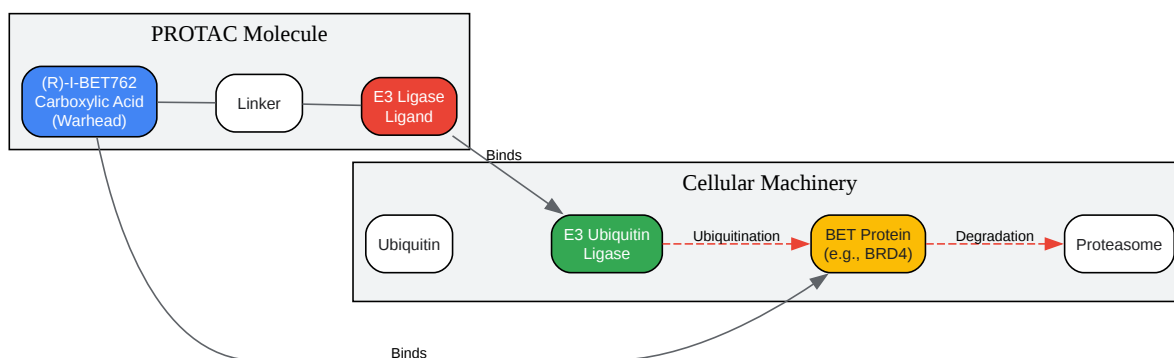
Table 1: Biological Activity of the Parent Compound I-BET762 (Molibresib)

Parameter	BRD2	BRD3	BRD4	Reference
Binding Affinity (Kd, nM)	61.3	50.5	55.2	--INVALID-LINK--
IC ₅₀ (nM)	32.5	42.4	36.1	--INVALID-LINK--

Data for I-BET762 is provided for context as it is the parent compound of **(R)-I-BET762 carboxylic acid**.

Role in PROTACs

The carboxylic acid moiety of **(R)-I-BET762 carboxylic acid** is instrumental in its application as a "warhead" for PROTACs. It provides a reactive site for the attachment of a linker, which in turn is connected to a ligand for an E3 ubiquitin ligase (e.g., Cereblon or VHL). The resulting PROTAC molecule can simultaneously bind to a BET protein and an E3 ligase, inducing the ubiquitination and subsequent proteasomal degradation of the target BET protein.

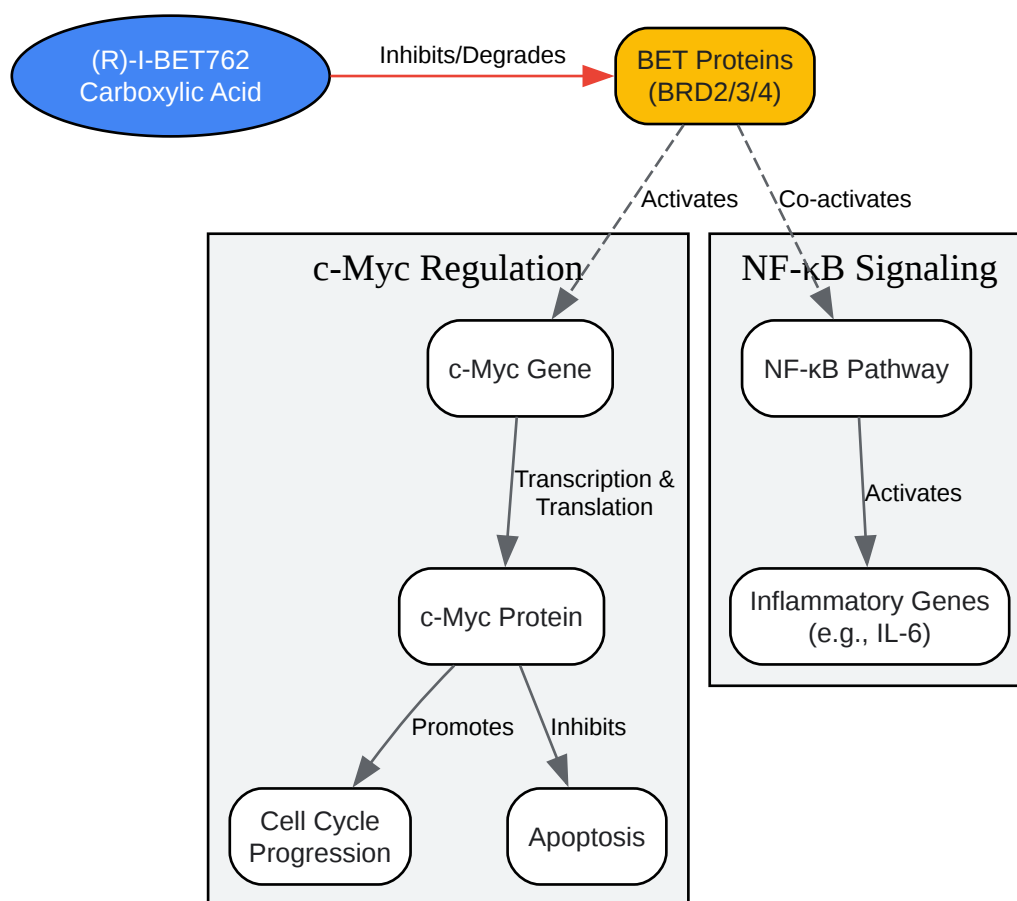


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Figure 1: Mechanism of Action of a PROTAC utilizing **(R)-I-BET762 carboxylic acid**.

Downstream Signaling Pathways

Inhibition or degradation of BET proteins by compounds like **(R)-I-BET762 carboxylic acid** leads to the transcriptional repression of several key oncogenes and inflammatory mediators. The most well-characterized downstream targets include c-Myc and genes regulated by the NF- κ B pathway.



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Figure 2: Key signaling pathways affected by BET protein inhibition/degradation.

Metabolism and Pharmacokinetics

The metabolic fate of **(R)-I-BET762 carboxylic acid** has not been specifically detailed in public literature. However, studies on the parent compound, I-BET762 (Molibresib), indicate that it is metabolized primarily by cytochrome P450 3A4 (CYP3A4) into two major active metabolites: GSK3536835 (ethyl hydroxy) and GSK3529246 (N-desethyl). These metabolites are reported to be equipotent to the parent drug. It is plausible that the carboxylic acid derivative may be a minor metabolite, though it is more commonly utilized as a synthetic intermediate for PROTAC development.

Table 2: Pharmacokinetic Parameters of I-BET762 (Molibresib) in Humans

Parameter	Value
Bioavailability	Orally bioavailable
Metabolism	Primarily via CYP3A4
Major Metabolites	GSK3536835 (ethyl hydroxy), GSK3529246 (N-desethyl)
Terminal Half-life ($t_{1/2}$)	3-7 hours

Synthesis

A detailed, publicly available protocol for the specific synthesis of **(R)-I-BET762 carboxylic acid** is scarce. However, a plausible synthetic route would involve the hydrolysis of the corresponding ester precursor, which can be synthesized from the core benzodiazepine structure. The stereochemistry is a critical aspect, and chiral separation or asymmetric synthesis would be required to obtain the desired R-enantiomer.

Experimental Protocols

BRD4 Inhibition Assay (Time-Resolved Fluorescence Energy Transfer - TR-FRET)

This assay is commonly used to measure the binding of BET inhibitors to their target bromodomains.

Objective: To determine the IC_{50} of **(R)-I-BET762 carboxylic acid** for BRD4.

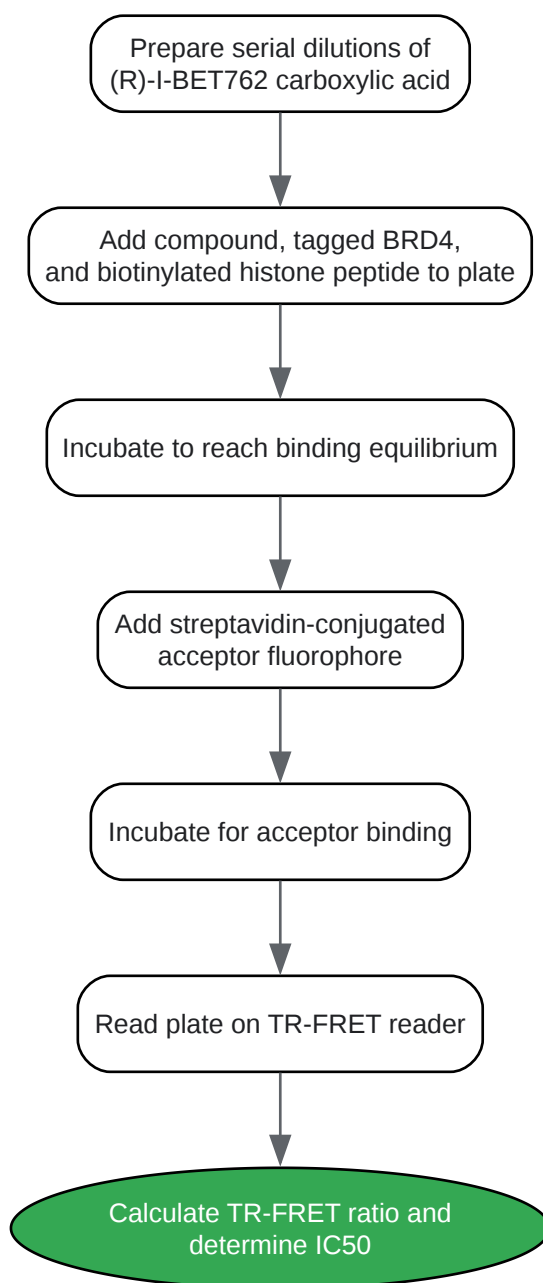
Materials:

- Recombinant BRD4 protein (e.g., BRD4(1) domain) tagged with a donor fluorophore (e.g., Terbium chelate).
- A biotinylated histone peptide (e.g., H4 tetra-acetylated) that binds to BRD4.
- An acceptor fluorophore conjugated to streptavidin (e.g., d2).
- (R)-I-BET762 carboxylic acid**.

- Assay buffer (e.g., 50 mM HEPES, pH 7.5, 100 mM NaCl, 0.1% BSA).
- 384-well low-volume black plates.
- TR-FRET compatible plate reader.

Procedure:

- Prepare serial dilutions of **(R)-I-BET762 carboxylic acid** in DMSO and then in assay buffer.
- In a 384-well plate, add the test compound dilutions.
- Add the tagged BRD4 protein and the biotinylated histone peptide to the wells.
- Incubate at room temperature for a defined period (e.g., 60 minutes) to allow for binding equilibrium.
- Add the streptavidin-conjugated acceptor fluorophore.
- Incubate for another period (e.g., 60 minutes).
- Read the plate on a TR-FRET reader, measuring emission at two wavelengths (e.g., 620 nm for the donor and 665 nm for the acceptor).
- Calculate the TR-FRET ratio (acceptor emission / donor emission) and plot against the compound concentration to determine the IC₅₀.



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Figure 3: General workflow for a TR-FRET based BRD4 inhibition assay.

Conclusion and Future Directions

(R)-I-BET762 carboxylic acid is a valuable chemical tool for the study of BET protein function and for the development of novel therapeutics, particularly in the burgeoning field of targeted protein degradation. While there is a need for more detailed public data on its specific

biological activity and synthesis, its role as a PROTAC warhead is well-established. Future research should focus on the comprehensive characterization of PROTACs derived from this molecule, including their efficacy and selectivity in various disease models. Furthermore, a deeper understanding of its metabolic profile will be crucial for the clinical translation of any resulting drug candidates.

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